2-Amino-N-butyl-N,3-dimethylbutanamide hydrochloride
Description
2-Amino-N-butyl-N,3-dimethylbutanamide hydrochloride is a chemical compound with the molecular formula C8H18N2O·HCl. It is a derivative of butanamide and contains an amino group, a butyl group, and a methyl group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-amino-N-butyl-N,3-dimethylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O.ClH/c1-5-6-7-12(4)10(13)9(11)8(2)3;/h8-9H,5-7,11H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYHBBRJOGGLAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C(C(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis. This involves the use of reactors and controlled reaction conditions to ensure the purity and yield of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-butyl-N,3-dimethylbutanamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-N-butyl-N,3-dimethylbutanamide hydrochloride is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
2-Amino-N-butyl-N,3-dimethylbutanamide hydrochloride is similar to other amide derivatives, such as 2-Amino-N-ethyl-N,3-dimethylbutanamide hydrochloride and 2-Amino-N-propyl-N,3-dimethylbutanamide hydrochloride. it is unique in its structure due to the presence of the butyl group, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
2-Amino-N-ethyl-N,3-dimethylbutanamide hydrochloride
2-Amino-N-propyl-N,3-dimethylbutanamide hydrochloride
2-Amino-N-ethyl-N,2-dimethylbutanamide hydrochloride
This detailed overview provides a comprehensive understanding of 2-Amino-N-butyl-N,3-dimethylbutanamide hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-Amino-N-butyl-N,3-dimethylbutanamide hydrochloride, a derivative of butanamide, has garnered attention in scientific research due to its unique biological properties and potential applications in various fields, including biochemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO·HCl
- CAS Number : 1236258-11-9
- Synonyms : this compound
The compound features an amino group, a butyl group, and two methyl groups, which influence its chemical reactivity and biological interactions.
Target Interaction
This compound forms ion-associate complexes with bioactive molecules. This interaction is crucial for understanding its effects on various biochemical pathways and cellular processes. The compound's ability to bind with receptors may enhance its therapeutic potential against certain pathogens.
Biological Effects
Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The mode of action involves disrupting cellular processes in these microorganisms, leading to growth inhibition.
Cellular Effects
The compound influences several cellular processes:
- Cell Signaling : Alters signaling pathways that regulate cell growth and differentiation.
- Gene Expression : Modulates the expression of genes involved in stress responses and metabolic regulation.
- Metabolism : Affects metabolic pathways by interacting with enzymes and altering substrate availability .
Dosage Effects in Animal Models
Studies have shown that the antibacterial efficacy of this compound is dose-dependent. Higher concentrations correlate with increased antibacterial activity; however, adverse effects have been noted at elevated dosages . These findings suggest a need for careful dosage management in therapeutic applications.
Case Studies
-
Antibacterial Activity :
- A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL, showcasing its potential as a therapeutic agent against bacterial infections .
-
Fungal Inhibition :
- Another investigation highlighted its antifungal properties against Candida albicans, where it displayed a minimum inhibitory concentration (MIC) of 15 µg/mL .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Contains a butyl group enhancing lipophilicity | Antibacterial and antifungal activity |
| 2-Amino-N-ethyl-N,3-dimethylbutanamide hydrochloride | Ethyl group instead of butyl | Similar antibacterial properties |
| 2-Amino-N-propyl-N,3-dimethylbutanamide hydrochloride | Propyl group influencing solubility | Comparable efficacy against bacteria |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
